molecular formula C10H18O4 B175645 Dimethyl 2,5-dimethylhexanedioate CAS No. 19550-58-4

Dimethyl 2,5-dimethylhexanedioate

Cat. No. B175645
CAS RN: 19550-58-4
M. Wt: 202.25 g/mol
InChI Key: LHJHRVVZHAHRCZ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylhexanedioate is a chemical compound with the molecular formula C10H18O4 . It is used in various applications including as a solvent for paint stripping and resins, a cleaner for polymeric residues, and a pigment dispersant .


Physical And Chemical Properties Analysis

Dimethyl 2,5-dimethylhexanedioate is a clear oily liquid . It has a specific gravity of 1.055 - 1.065 and is insoluble in water . It is soluble in miscible with alcohols, ether, and other common organic solvents .

Scientific Research Applications

Metabolism Studies

Dimethyl 2,5-dimethylhexanedioate, also known as 2,5-dimethylhexane (2,5-DMH), has been studied for its metabolic pathways in organisms. For instance, in male Fischer 344 rats, the metabolism of 2,5-DMH involves the formation of various metabolites such as 2,5-dimethyl-1-hexanoic acid and dimethyl diols, as identified using techniques like gas chromatography (GC) and mass spectrometry (GC/MS) (Serve et al., 1991).

Synthesis from Biomass

This compound has been synthesized from biomass resources, demonstrating its potential in sustainable chemistry. A study highlighted its synthesis from biomass-derived dimethyl furane using a biphasic system with mineral acids as hydrolysis catalysts. This method achieved a high yield, showing the chemical's applicability in biofuel and medicinal chemistry sectors (Yueqin et al., 2016).

Chemical Reaction Studies

Dimethyl 2,5-dimethylhexanedioate has been used in chemical education to demonstrate specific reactions. For example, an experiment involved treating 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid to synthesize 2,5-dichloro-2,5-dimethylhexane, teaching students about the unimolecular nucleophilic substitution (SN1) reaction (Wagner & Marshall, 2010).

Combustion Chemistry

Its combustion properties have been investigated to understand the combustion behavior of iso-paraffinic molecular structures found in conventional and alternative fuels. A comprehensive study of 2,5-dimethylhexane's combustion under various conditions was conducted to understand fuel reactivity and develop a chemical kinetic model, contributing to the knowledge of fuel combustion dynamics (Sarathy et al., 2014).

Neurotoxicity Studies

Research has also been conducted on the neurotoxic effects of 2,5-dimethylhexanedione and its derivatives. For instance, studies on rats have shown that dimethyl substitution in 2,5-hexanedione can lead to accelerated pyrrole formation and protein crosslinking, providing insights into the neurotoxicity mechanisms of gamma-diketones (Anthony et al., 1983).

Thermal Safety Analysis

The thermal safety of derivatives like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane has been assessed using methods like differential scanning calorimetry. This research is crucial for understanding the thermal hazards associated with the storage and handling of such chemicals (Das & Shu, 2016).

Safety And Hazards

Dimethyl 2,5-dimethylhexanedioate should not be released into the environment . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

dimethyl 2,5-dimethylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJHRVVZHAHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409012
Record name 1,6-dimethyl 2,5-dimethylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dimethylhexanedioate

CAS RN

19550-58-4
Record name 1,6-Dimethyl 2,5-dimethylhexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-dimethyl 2,5-dimethylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-dimethyladipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FJ Holzhäuser, G Creusen, G Moos, M Dahmen… - Green chemistry, 2019 - pubs.rsc.org
Direct electrocatalytic conversion of bio-derivable acids represents a promising technique for the production of value-added chemicals and tailor-made fuels from lignocellulosic biomass…
Number of citations: 35 pubs.rsc.org
S Srinivasan, MW Lee, MC Grady… - The Journal of …, 2011 - ACS Publications
This paper presents computational evidence for the occurrence of diradical mechanism of self-initiation in thermal polymerization of methyl methacrylate. Two self-initiation mechanisms …
Number of citations: 46 pubs.acs.org
S Srinivasan, AM Rappe, M Soroush - Computational Quantum Chemistry, 2019 - Elsevier
This chapter puts recent advances in the theoretical study of thermal self-initiation of acrylates into perspective. It describes how electronic-level modeling has been used to screen …
Number of citations: 11 www.sciencedirect.com

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